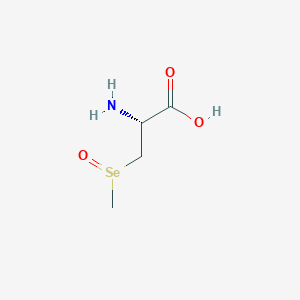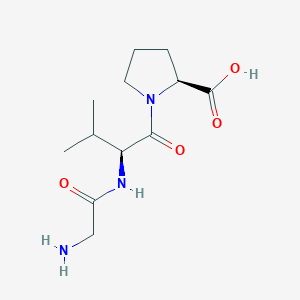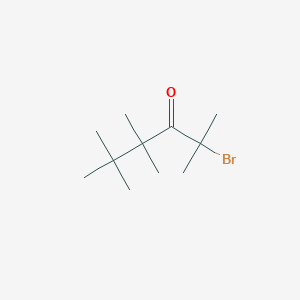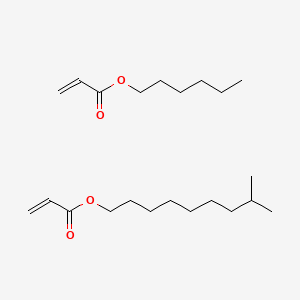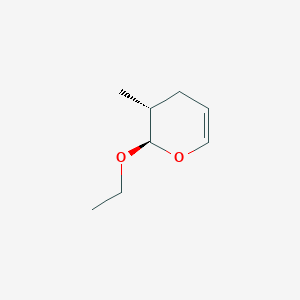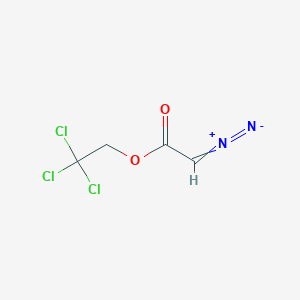
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of a diazonium group and a trichloroethoxy group attached to an ethenolate backbone
Vorbereitungsmethoden
The synthesis of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazonium salt under controlled conditions. The reaction conditions often include low temperatures and the presence of a strong acid to stabilize the diazonium ion. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The trichloroethoxy group can also participate in reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate include:
These compounds share structural similarities but differ in their specific substituents, leading to variations in reactivity and applications. The presence of the trichloroethoxy group in this compound makes it unique and imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
60719-24-6 |
|---|---|
Molekularformel |
C4H3Cl3N2O2 |
Molekulargewicht |
217.43 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-diazoacetate |
InChI |
InChI=1S/C4H3Cl3N2O2/c5-4(6,7)2-11-3(10)1-9-8/h1H,2H2 |
InChI-Schlüssel |
UCEJHTUEWOGUEL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


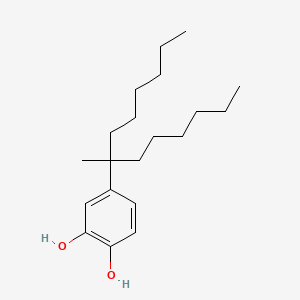

![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
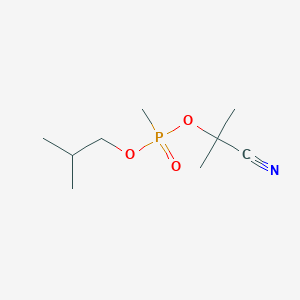
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)

